1-tert-butyl-1H-imidazole-2-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-tert-butyl-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular weight of 152.2 . It is a liquid at room temperature .

Molecular Structure Analysis

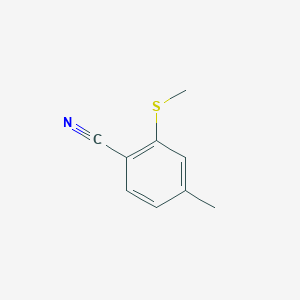

The InChI code for 1-tert-butyl-1H-imidazole-2-carbaldehyde is1S/C8H12N2O/c1-8(2,3)10-5-4-9-7(10)6-11/h4-6H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

1-tert-butyl-1H-imidazole-2-carbaldehyde is a liquid at room temperature .科学研究应用

Medicine: Antimicrobial and Antitumor Applications

1-tert-butyl-1H-imidazole-2-carbaldehyde, like many imidazole derivatives, shows promise in medicinal chemistry due to its potential biological activities. Imidazole compounds have been reported to exhibit antibacterial, antitumor, and other pharmacologically relevant activities . This compound could be a precursor in synthesizing new drugs with improved efficacy against resistant strains of bacteria or novel anticancer therapies.

Agriculture: Pesticide and Fungicide Development

In agriculture, imidazole derivatives are explored for their use as pesticides and fungicides. The structural motif of 1-tert-butyl-1H-imidazole-2-carbaldehyde could be utilized to develop new compounds that protect crops from pests and diseases, contributing to increased yield and food security .

Material Science: Advanced Material Synthesis

The imidazole ring is a key component in materials science for creating advanced materials with specific properties. 1-tert-butyl-1H-imidazole-2-carbaldehyde could serve as a building block in synthesizing polymers or coatings with unique thermal, electrical, or mechanical properties .

Environmental Science: Pollutant Remediation

Imidazole derivatives can play a role in environmental science, particularly in the remediation of pollutants. The chemical structure of 1-tert-butyl-1H-imidazole-2-carbaldehyde might be modified to create compounds that can effectively bind and neutralize various environmental contaminants .

Biochemistry: Enzyme Inhibition and Protein Interaction

In biochemistry, 1-tert-butyl-1H-imidazole-2-carbaldehyde could be used to study enzyme inhibition or facilitate protein-protein interactions. Its imidazole core is similar to that of histidine, an amino acid that often plays a critical role in enzyme active sites and can influence protein structure and function .

Pharmacology: Drug Design and Discovery

The pharmacological potential of imidazole-containing compounds is vast. 1-tert-butyl-1H-imidazole-2-carbaldehyde could be instrumental in the design and discovery of new drugs, given its structural similarity to various biologically active molecules .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, derivatives of 1-tert-butyl-1H-imidazole-2-carbaldehyde could be used as standards or reagents in chromatography and spectroscopy. Their unique chemical properties may aid in the analysis and identification of complex biological samples .

Chemical Engineering: Catalysis and Process Optimization

Finally, in chemical engineering, this compound’s imidazole ring could be utilized in catalysis, potentially improving the efficiency of chemical reactions. It may also find applications in process optimization, where its stability under various conditions could be beneficial .

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 1-tert-butyl-1H-imidazole-2-carbaldehyde can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-methyl-2-nitropropane", "formaldehyde", "ammonium acetate", "sodium hydroxide", "acetic acid", "sodium borohydride", "acetic anhydride", "imidazole" ], "Reaction": [ "Reduction of 2-methyl-2-nitropropane with sodium borohydride in the presence of acetic acid to yield 2-methyl-2-aminopropane", "Condensation of 2-methyl-2-aminopropane with formaldehyde in the presence of ammonium acetate and sodium hydroxide to yield 1-tert-butyl-1H-imidazole-2-carbaldehyde", "Acetylation of 1-tert-butyl-1H-imidazole-2-carbaldehyde with acetic anhydride in the presence of a catalyst to yield the final product" ] } | |

CAS 编号 |

117983-77-4 |

产品名称 |

1-tert-butyl-1H-imidazole-2-carbaldehyde |

分子式 |

C8H12N2O |

分子量 |

152.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。